N-(1-phenylethyl)-3-(2-pyrimidinyloxy)benzamide
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Description
N-(1-phenylethyl)-3-(2-pyrimidinyloxy)benzamide is a useful research compound. Its molecular formula is C19H17N3O2 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.132076794 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Histone Deacetylase Inhibition for Cancer Treatment
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound structurally similar to N-(1-phenylethyl)-3-(2-pyrimidinyloxy)benzamide, has been identified as a selective histone deacetylase (HDAC) inhibitor. It exhibits potential as an anticancer drug by blocking cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis. This compound is orally bioavailable and has demonstrated significant antitumor activity in vivo, having entered clinical trials (Zhou et al., 2008).
Chemical Analysis and Separation Techniques
The compound's derivatives have been explored for nonaqueous capillary electrophoretic separation, highlighting its relevance in analytical chemistry. Specifically, the study developed a method for the separation of imatinib mesylate and related substances, offering a promising approach for quality control and the analysis of complex pharmaceutical mixtures (Ye et al., 2012).
Predicting Chemical Transformations
Research using tandem mass spectrometry predicted the chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, including this compound. This study provided insights into potential reaction centers within the molecule, offering a foundation for understanding and predicting its behavior in various chemical environments (Wang et al., 2006).
Anti-Tubercular Scaffold Development
Another study focused on the synthesis of novel derivatives with significant in vitro anti-tubercular activity against Mycobacterium tuberculosis. These findings underscore the compound's potential as a backbone for developing new anti-tubercular agents, emphasizing its role in addressing global health challenges related to tuberculosis (Nimbalkar et al., 2018).
Inhibition of Nitric Oxide Production
New benzamide derivatives, including those structurally related to this compound, were isolated from natural sources and demonstrated potent inhibition of nitric oxide production in microglia cells. This activity suggests potential applications in the development of therapies for conditions associated with excessive nitric oxide production (Kim et al., 2009).
Properties
IUPAC Name |
N-(1-phenylethyl)-3-pyrimidin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-14(15-7-3-2-4-8-15)22-18(23)16-9-5-10-17(13-16)24-19-20-11-6-12-21-19/h2-14H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFJMEQVGFWBOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.